5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide
Description
5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide is a salicylanilide derivative characterized by a 5-chloro-substituted salicylic acid backbone and a 3,5-difluorophenylamine moiety. Salicylanilides are known for their broad biological activities, including antimicrobial, antifungal, and anticancer properties, which are influenced by substituent patterns on both the salicylic acid and aniline rings .
Properties
IUPAC Name |
5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO2/c14-7-1-2-12(18)11(3-7)13(19)17-10-5-8(15)4-9(16)6-10/h1-6,18H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVRBHNCPAKNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651902 | |
| Record name | 5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634185-46-9 | |
| Record name | 5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Starting Materials :
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5-Chloro-2-methoxybenzoic acid
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3,5-Difluoroaniline
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Coupling Reaction :
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Demethylation :
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Yield :
Optimization Insights
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Temperature Sensitivity : Demethylation below 0°C prevents side reactions such as over-oxidation or decomposition.
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Solvent Choice : Toluene ensures optimal solubility for both reactants during coupling, while dichloromethane facilitates low-temperature demethylation.
Carbodiimide-Mediated Coupling (EDCI/HOBt)
An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. This approach is advantageous for avoiding harsh acidic conditions required in PCl₃-mediated routes.
Reaction Protocol
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Starting Materials :
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5-Chloro-2-hydroxybenzoic acid
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3,5-Difluoroaniline
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Activation :
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The benzoic acid (1 eq) is activated with EDCI (1.5 eq) and HOBt (1.5 eq) in dichloromethane at room temperature for 1 hour.
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Coupling :
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Yield :
Comparative Advantages
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Milder Conditions : Avoids high temperatures and corrosive reagents like PCl₃.
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Functional Group Tolerance : Suitable for acid-sensitive substrates.
One-Pot Synthesis via Mixed Anhydride
A less common but efficient method involves in situ generation of a mixed anhydride intermediate using chloroformate reagents.
Reaction Protocol
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Anhydride Formation :
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5-Chloro-2-hydroxybenzoic acid (1 eq) is treated with ethyl chloroformate (1.2 eq) and triethylamine (1.5 eq) in tetrahydrofuran (THF) at 0°C.
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Amidation :
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3,5-Difluoroaniline (1 eq) is added, and the reaction is stirred at 25°C for 6 hours.
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Work-Up :
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The product is precipitated with water, filtered, and recrystallized from ethanol.
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Yield :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Critical Comparison of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| PCl₃-Mediated | 50–70% | 100°C, toluene | High atom economy | Requires corrosive reagents |
| EDCI/HOBt | 60–75% | 25°C, dichloromethane | Mild, scalable | Higher cost of reagents |
| Mixed Anhydride | 55–65% | 0–25°C, THF | One-pot protocol | Moderate yields |
Industrial-Scale Considerations
For large-scale synthesis, the EDCI/HOBt method is preferred due to its reproducibility and safety profile. Key parameters include:
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : In 6M HCl at reflux (110°C), the compound degrades into 5-chloro-2-hydroxybenzoic acid and 3,5-difluoroaniline .
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Basic Hydrolysis : Treatment with 2M NaOH at 80°C yields the corresponding carboxylate salt.
The electron-withdrawing effects of the chloro and fluorine substituents accelerate hydrolysis compared to non-halogenated analogues.
Electrophilic Aromatic Substitution
The hydroxybenzamide core participates in electrophilic substitution, with reactivity directed by substituents:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group meta to the hydroxyl group (C4 position) due to the electron-donating hydroxyl group .
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Sulfonation : Reacts with fuming H₂SO₄ to form a sulfonic acid derivative at the C6 position .
Substituent Directing Effects
| Substituent | Position | Directing Effect |
|---|---|---|
| -OH (C2) | Ortho/para | Strongly activating |
| -Cl (C5) | Meta | Weakly deactivating |
| -F (C3, C5 on aryl) | Meta | Strongly deactivating |
Esterification and Functional Group Modifications
The phenolic -OH group undergoes esterification. For example, reaction with acetyl chloride in pyridine produces the corresponding acetate ester :
This modification is reversible under basic hydrolysis .
Metal Complexation
The compound forms coordination complexes with transition metals via its hydroxyl and amide carbonyl groups. For example:
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Copper(II) Complex : Reacts with CuCl₂ in ethanol to form a blue complex with potential bioactivity.
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Zinc(II) Complex : Forms a stable complex in aqueous-ethanol mixtures, characterized by UV-Vis spectroscopy.
Stability of Metal Complexes
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 8.2 | Antimicrobial studies |
| Zn²⁺ | 6.9 | Enzyme inhibition assays |
Comparative Reactivity with Analogues
The reactivity of this compound differs significantly from structurally similar compounds due to its difluorophenyl group :
Reactivity Comparison Table
| Compound | Hydrolysis Rate (k, ×10⁻³/s) | Nitration Position |
|---|---|---|
| This compound | 3.8 ± 0.2 | C4 |
| 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | 2.1 ± 0.1 | C6 |
| 5-Chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide | 1.5 ± 0.1 | C5 |
The electron-withdrawing fluorine atoms enhance electrophilic substitution rates but reduce amide bond stability under acidic conditions .
Research Findings
Scientific Research Applications
5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide, also known as a derivative of salicylamide, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound has implications in medicinal chemistry, agricultural science, and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit specific cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptosis pathways and inhibition of tumor growth factors.
| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2021 | Breast Cancer | 12.5 | Apoptosis induction |
| Johnson et al., 2020 | Colon Cancer | 15.3 | Inhibition of VEGF |
Agricultural Science
Herbicidal Properties
The compound has been evaluated for its herbicidal effects against various weed species. A field study conducted at the University of Agriculture assessed its efficacy as a selective herbicide. Results showed that it effectively controlled broadleaf weeds without harming cereal crops.
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 78 |
Material Science
Polymer Development
In material science, the compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Research conducted by the Materials Science Journal indicated that incorporating this compound into polyvinyl chloride (PVC) improved the material's resistance to thermal degradation.
| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) |
|---|---|---|
| PVC | 2 | Increased by 15% |
| Polyethylene | 1 | Increased by 10% |
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer tested the compound's efficacy in combination with standard chemotherapy. The results indicated a statistically significant improvement in progression-free survival compared to chemotherapy alone, suggesting potential for combination therapies.
Case Study 2: Agricultural Application
In a controlled greenhouse experiment, researchers applied varying concentrations of the compound on common agricultural weeds. The results demonstrated that lower concentrations could selectively target weeds while preserving crop yield, indicating its potential for sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Salicylanilides
Antimicrobial and Antifungal Effects
- Halogenation Impact : Chlorine and fluorine substituents enhance antimicrobial potency. For instance, 5-Chloro-N-(3-chlorophenyl)-2-HB (Compound 6) and 5-Chloro-N-(4-fluorophenyl)-2-HB (Compound 8) exhibit moderate activity against bacterial strains .
- Trifluoromethyl Groups : Derivatives with CF₃ groups, such as 5-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-HB (CAS 900-36-7), demonstrate enhanced cytotoxicity against cancer cells (e.g., HL-60) .
- Nitro Substitutents : Compounds like 5-Chloro-N-(4-nitrophenyl)-2-HB show strong inhibition of sulfate-reducing bacteria (82–90% biomass reduction at 1.10 µmol/L) .
Biological Activity
5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chlorine and Fluorine Substituents : The presence of chlorine and difluorophenyl groups enhances its reactivity and biological activity.
- Hydroxy Group : This functional group is critical for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes. For instance, it has been shown to inhibit IκB kinase β, which is crucial in the NF-κB signaling pathway, leading to anti-inflammatory effects .
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells by inhibiting tubulin polymerization, which is essential for mitosis .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against human adenovirus (HAdV), with certain analogues exhibiting low micromolar potency .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits IκB kinase β | |
| Anticancer | Induces G2/M phase arrest in cancer cells | |
| Antiviral | Potent against HAdV | |
| Anti-inflammatory | Modulates inflammatory pathways |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed critical insights into how modifications to the chemical structure affect biological activity. Notable findings include:
- Substituent Effects : The presence of halogens at specific positions significantly influences potency. For example, the introduction of trifluoromethyl groups has been associated with enhanced cytotoxicity against HL-60 leukemia cells .
- Functional Group Importance : The hydroxy group at the 2-position is essential for maintaining activity; its removal leads to a complete loss of function .
Case Studies and Research Findings
- Anticancer Studies : A series of derivatives were synthesized to evaluate their efficacy against breast cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some showing submicromolar inhibitory concentrations against MCF-7 and MDA-MB-231 cells .
- Antiviral Efficacy : Research indicated that certain derivatives exhibited selectivity indexes greater than 100 against HAdV, suggesting their potential as therapeutic agents in viral infections .
- Inflammation Modulation : Initial findings suggest that this compound may inhibit nitric oxide production in inflammatory models, highlighting its potential use in treating conditions like osteoarthritis.
Q & A
Q. Basic Characterization
- NMR spectroscopy : -NMR resolves fluorine substitution patterns, while -NMR confirms aromatic proton environments .
- HPLC-PDA : Validates purity (>98%) and detects trace impurities using a C18 column with acetonitrile/water gradients .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns .
How can researchers resolve ambiguities in crystallographic data for halogenated benzamide derivatives?
Advanced Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving positional isomerism. For example:
- Crystallization conditions : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals.
- Disorder modeling : Fluorine and chlorine atoms may exhibit positional disorder; refine using SHELXL with anisotropic displacement parameters .
Compare experimental data with computational models (DFT-optimized geometries) to validate bond lengths and angles .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Q. Basic Biological Screening
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates. IC values are determined via dose-response curves .
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human fibroblast (HFF-1) or cancer (HeLa) cell lines to assess selectivity .
How can structure-activity relationship (SAR) studies elucidate the role of fluorine substitution in bioactivity?
Q. Advanced Mechanistic Studies
- Fluorine scanning : Synthesize analogs with mono-/di-fluorine substitution at the 3,5-positions. Compare logP (HPLC-measured) and membrane permeability (Caco-2 assay) .
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Fluorine’s electronegativity may enhance hydrogen bonding with Arg120/His90 .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation via LC-MS/MS .
How should researchers address contradictions in reported spectral data for halogenated benzamides?
Data Contradiction Analysis
Discrepancies in -NMR shifts (e.g., aromatic protons at δ 7.2 vs. 7.4) may arise from:
- Solvent effects : DMSO-d vs. CDCl induces diamagnetic shifts .
- Tautomerism : The hydroxy group’s keto-enol equilibrium alters proton environments. Use --HMBC to confirm tautomeric forms .
- Impurity interference : Recrystallize from ethyl acetate/hexane and reacquire spectra to exclude solvent artifacts .
What strategies mitigate aggregation-induced solubility issues during biological assays?
Q. Advanced Formulation
- Co-solvents : Use DMSO/PEG-400 (10:90) to maintain solubility in aqueous buffers without denaturing proteins .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200–300 nm via solvent evaporation) to enhance bioavailability .
- pH adjustment : Ionize the hydroxy group using phosphate buffer (pH 7.4) to improve aqueous solubility (>1 mg/mL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
